molecular formula C9H14F2N2O B2541159 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole CAS No. 1855950-49-0

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B2541159
CAS No.: 1855950-49-0
M. Wt: 204.221
InChI Key: INVCPAYXHJZSPY-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a sec-butoxymethyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with sec-butoxymethyl and difluoromethyl reagents under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group on the pyrazole ring with a sec-butoxymethyl group.

    Fluorination reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The sec-butoxymethyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(sec-butoxymethyl)-4-fluorobenzenethiol: A compound with a similar sec-butoxymethyl group but different core structure.

    (sec-butoxymethyl)trimethylsilane: Another compound with a sec-butoxymethyl group but different functional groups.

Uniqueness

3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring with sec-butoxymethyl and difluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c1-3-7(2)14-6-8-4-5-13(12-8)9(10)11/h4-5,7,9H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVCPAYXHJZSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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